![molecular formula C15H15NO2S B5785785 N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide](/img/structure/B5785785.png)
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide
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Overview
Description
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and is synthesized through a multi-step process. In
Mechanism of Action
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide works by binding to specific amino acid residues in proteins, which can cause changes in the conformation of the protein. This can lead to changes in the function of the protein, which can be studied using various techniques such as fluorescence spectroscopy and circular dichroism.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the stability or function of proteins and has minimal toxicity in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide is its ability to selectively bind to specific amino acid residues in proteins, which allows for the study of protein-protein interactions and conformational changes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide in scientific research. One potential application is the study of protein misfolding and aggregation, which is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be used to study the conformational changes that occur during protein misfolding and aggregation, which could lead to the development of new therapies for these diseases. Another potential application is the study of protein-ligand interactions, which could lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-thiophene carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide has shown potential in various scientific research applications, including the study of protein-protein interactions. It has been used as a probe to detect the binding of proteins to specific ligands and to study the conformational changes that occur during protein-protein interactions. This compound has also been used to study the dynamics of protein folding and unfolding.
properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-6-4-12(5-7-13)11-16-15(17)9-8-14-3-2-10-19-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQXQCEAJVZKO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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